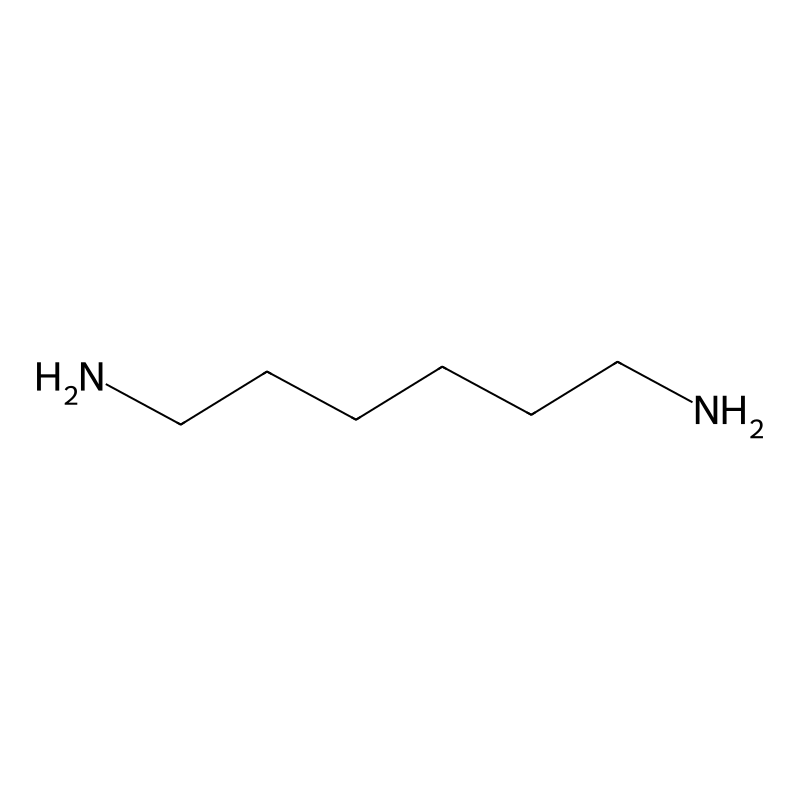

1,6-Hexanediamine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

FREELY SOL IN WATER; SLIGHTLY SOL IN ALC, BENZENE

SOMEWHAT SOL IN ETHER

Water solubility = 2,460,000 mg/l at 4.5 °C

Solubility in water: soluble

Canonical SMILES

Hexamethylenediamine, solution appears as a clear colorless liquid. Burns although some effort is required to ignite. Soluble in water. Corrosive to metals and tissue. Produces toxic oxides of nitrogen during combustion. Used to make nylon.

Hexane-1,6-diamine is a C6 alkane-alpha,omega-diamine. It has a role as a human xenobiotic metabolite. It derives from a hydride of a hexane.

See also: Polihexanide (monomer of); Nylon 612 (14000 MW) (monomer of); Polihexanide hydrochloride (monomer of) ... View More ...

1,6-Hexanediamine, also known as hexamethylenediamine, is an organic compound with the chemical formula . This diamine consists of a six-carbon chain (hexamethylene) with amine functional groups at both ends. It appears as a colorless solid, although some commercial samples may exhibit a yellowish hue, and it has a strong amine odor. The compound is produced in large quantities, with annual production estimates reaching around one billion kilograms .

1,6-hexanediamine is a corrosive and irritating compound. It can cause skin and eye burns upon contact and inhalation can irritate the respiratory tract []. Direct exposure can also cause headaches, dizziness, and nausea []. HMD is classified as harmful (Harmful category 3) by the European Chemicals Agency (ECA) [].

Peptide Synthesis

One of the primary applications of 1,6-Hexanediamine in research lies in peptide synthesis. Peptides are short chains of amino acids linked by peptide bonds. HMD serves as a building block for introducing a spacer unit between amino acid residues within a peptide chain. This spacer unit can influence the conformation and biological activity of the resulting peptide []. Modified versions of HMD, such as N-Fmoc-1,6-hexanediamine, are readily available and compatible with standard peptide synthesis protocols, making them popular choices for researchers [].

Material Science

The ability of 1,6-Hexanediamine to form linkages with other molecules makes it useful in material science research. HMD can be used as a crosslinking agent in the development of polymers with specific properties. For instance, HMD can be employed in the synthesis of polyamides, a class of polymers known for their strength and durability []. Additionally, HMD can be utilized in the creation of functionalized surfaces through its interaction with various materials.

- Condensation Reactions: It readily reacts with carboxylic acids to form amides, which are crucial in the synthesis of polyamides such as nylon 6,6. The reaction with adipic acid is particularly significant in nylon production .

- Phosgenation: 1,6-Hexanediamine can be converted into hexamethylene diisocyanate through phosgenation, which is an important monomer for polyurethane production .

- Cross-linking: In the presence of epoxy resins, 1,6-hexanediamine acts as a cross-linking agent, enhancing the mechanical properties of the final products .

1,6-Hexanediamine exhibits moderate toxicity and can cause severe irritation and burns upon contact with skin or eyes. Toxicological studies indicate that it may pose risks to reproductive health and can cause organ damage through prolonged exposure . Its corrosive nature necessitates careful handling and protective measures in industrial applications.

The primary method for synthesizing 1,6-hexanediamine involves the hydrogenation of adiponitrile. This process typically requires:

- Catalysts: Common catalysts include cobalt and iron.

- Conditions: The reaction is conducted under high pressure and temperature conditions using molten adiponitrile diluted with ammonia. An alternative method employs Raney nickel as a catalyst without ammonia, operating at lower pressures and temperatures .

Historically, the synthesis was first reported by Theodor Curtius in 1900 and later improved by other chemists who enhanced hydrogenation techniques .

Uniqueness of 1,6-Hexanediamine

The unique six-carbon chain structure of 1,6-hexanediamine allows it to act as a difunctional amine with significant applications in nylon production. Its ability to form stable polyamide linkages makes it essential for creating high-performance materials used across various industries.

Studies on the interactions of 1,6-hexanediamine focus on its toxicological effects. Research indicates that exposure can lead to respiratory issues and skin reactions. For instance, inhalation studies have shown significant adverse effects on body weight and survival rates in laboratory animals when exposed to high concentrations of the compound . Additionally, it has been noted that repeated exposure can lead to sensitization and allergic reactions in some individuals.

Physical Description

Hexamethylenediamine, solution appears as a clear colorless liquid. Burns although some effort is required to ignite. Soluble in water. Corrosive to metals and tissue. Produces toxic oxides of nitrogen during combustion. Used to make nylon.

Liquid

Colorless solid; [Hawley] Hygroscopic; [ICSC] Has an ammonia-like or fishy odor; [CHEMINFO] White solid; [MSDSonline]

HYGROSCOPIC PELLETS OR FLAKES WITH CHARACTERISTIC ODOUR.

Colorless crystalline solid or clear liquid.

Color/Form

RHOMBIC BIPYRAMIDAL PLATES

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

205 °C

199-205 °C

401 °F

Flash Point

85 °C

160 °F OC

85 °C c.c.

178 °F

Heavy Atom Count

Vapor Density

4.01 (AIR= 1)

Relative vapor density (air = 1): 3.8

4.01

Density

(anhyd) 0.799 at 60 °C (liquid)

Relative density (water = 1): 0.93

0.799 at 140 °F (70% sol), 0.933 at 20 °C

Odor

Weak, fishy

Odor Threshold

0.0032 mg/cu m

Melting Point

42 °C

23-41 °C

108 °F

UNII

Related CAS

6055-52-3 (di-hydrochloride)

Vapor Pressure

0.4 [mmHg]

Vapor pressure, Pa at 50 °C: 200

1.1 mmHg at 122 °F, 3 mmHg at 140 °F

Absorption Distribution and Excretion

Following oral administration of (14)C-labeled 1,6-diaminohexane to male rats, approx 20% of the administered dose was recovered as (14)CO2 after 72 hr. Urinary and fecal excretion accounted for 47 and 27% of the administered radioactivity, respectively. Of several tissues examined, the highest concn of residual radioactivity were found in the prostate at 24 and 72 hr post-administration.

An isocyanate generation apparatus was developed and stable isocyanate atmospheres were obtained. At a concn of 5 ug 1,6-hexamethylene diisocyanate (HD) per cu m the precision was found to be 7% (n = 5). Three volunteers were each exposed to the different concn of HI (11.9, 20.5, and 22.1 micrograms/ cu m) and three concns of isophorone diisocyanate (IPDI) (12.1, 17.7, and 50.7 micrograms/cu m), in an exposure chamber. The duration of the exposure was 2 hr. Urine and blood samples were collected, and hydrolyzed under alkaline conditions to the HI and IPDI corresponding amines, 1,6-hexamethylene diamine (HDA) and isophorone diamine (IPDA), determined as their pentafluoropropionic anhydride amides (HDA-PFPA and IPDA-PFPA). The HDA- and IPDA-PFPA derivatives were analyzed using liquid chromatography mass spectrometry with thermospray monitoring negative ions. When working up samples from the exposed persons without hydrolysis, no HDA or IPDA was seen. The average urinary excretion of the corresponding amine was 39% for HI and 27% for IPDI . An association between the estimated inhaled dose and the total excreted amount was seen. The average urinary elimination half-time for HDA was 2.5 hr and for IPDA, 2.8 hr. The hydrolysis condition giving the highest yield of HDA and IPDA in urine was found to be hydrolysis wi the 3 M sodium hydroxide during 4 hr. No HDA or IPDA could be found in hydrolyzed plasma (< ca 0.1 micrograms/l) .

Associated Chemicals

Wikipedia

Propiverine

Use Classification

Methods of Manufacturing

1) REACTION ADIPIC ACID AND AMMONIA (CATALYTIC VAPOR-PHASE) TO YIELD ADIPONITRILE, FOLLOWED BY LIQ-PHASE CATALYTIC HYDROGENATION. 2) CHLORINATION OF BUTADIENE FOLLOWED BY REACTION WITH SODIUM CYANIDE (CUPROUS CHLORIDE CATALYST) TO 1,4-DICYANOBUTYLENE, & HYDROGENATION.

General Manufacturing Information

Plastics Material and Resin Manufacturing

Services

All Other Basic Organic Chemical Manufacturing

Agriculture, Forestry, Fishing and Hunting

Not Known or Reasonably Ascertainable

1,6-Hexanediamine: ACTIVE

Amides, vegetable-oil, N,N'-hexanediylbis-: INACTIVE

/NYLON/ MANUFACTURING PROCESS STARTS WITH HIGH-PRESSURE SYNTHESIS OF ADIPIC ACID & HEXAMETHYLENE DIAMINE WHICH ARE HEATED...IN ABSENCE OF AIR TO FORM AMIDE LINKAGES... WATER IS REMOVED & MOLTEN NYLON (...NYLON 66) IS EXTRUDED IN RIBBON-LIKE FORM.../TO BE MELTED & FILAMENTS FORMED/. /POLYAMIDES/

Analytic Laboratory Methods

Gas chromatographic determination of aliphatic and alicyclic amines as perfluoro fatty acid amides using electron-capture and nitrogen-selective detection is discussed.